Welcome to the BenchChem Online Store!
molecular formula C10H9F6NO2 B8317044 3-[(3-Trifluoromethoxyphenyl)amino]-1,1,1-trifluoro-2-propanol

3-[(3-Trifluoromethoxyphenyl)amino]-1,1,1-trifluoro-2-propanol

Cat. No. B8317044
M. Wt: 289.17 g/mol
InChI Key: YTDJCNNKQWLOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06710089B2

Procedure details

EX-321A) 3-Trifluoromethoxyaniline (23.81 g, 134.4 mmol) and 3,3,3-trifluoro-1,2-epoxypropane (3.76 g, 33.6 mmol) were placed into a sealed tube and heated to 80° C. for 24 h. The excess aniline was removed by distillation (70° C. at 16.2 Torr) to give 8.6 g (88%) of the desired 3-[(3-trifluoromethoxyphenyl)amino]-1,1,1-trifluoro-2-propanol product as a light yellow oil. 1H NMR (CDCl3) δ 3.29-3.37 (m, 1H), 3.55 (dd, 1H), 4.20 (m, 1H), 6.48-6.63 (m, 3H), 7.12 (t, 1H). 19F NMR (CDCl3) δ −79.36 (s, 3F), −58.44 (s, 3F).
Quantity
23.81 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7].[F:13][C:14]([F:19])([F:18])[CH:15]1[O:17][CH2:16]1>>[F:1][C:2]([F:11])([F:12])[O:3][C:4]1[CH:5]=[C:6]([NH:7][CH2:16][CH:15]([OH:17])[C:14]([F:19])([F:18])[F:13])[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
23.81 g
Type
reactant
Smiles
FC(OC=1C=C(N)C=CC1)(F)F
Name
Quantity
3.76 g
Type
reactant
Smiles
FC(C1CO1)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess aniline was removed by distillation (70° C. at 16.2 Torr)

Outcomes

Product
Name
Type
product
Smiles
FC(OC=1C=C(C=CC1)NCC(C(F)(F)F)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.